N-[2-Methyl-3-(trifluoromethyl)phenyl]-4-(trifluoromethoxy)benzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-methyl-3-(trifluoromethyl)phenyl]-4-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F6NO3S/c1-9-12(14(16,17)18)3-2-4-13(9)22-26(23,24)11-7-5-10(6-8-11)25-15(19,20)21/h2-8,22H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXNOQBHTCPQJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F6NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-Methyl-3-(trifluoromethyl)phenyl]-4-(trifluoromethoxy)benzenesulfonamide, with the CAS number 2197063-25-3, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, mechanisms of action, and various biological effects based on recent research findings.
- Molecular Formula : C₁₅H₁₁F₆NO₃S
- Molecular Weight : 399.3 g/mol
- Structure : The compound features a sulfonamide group, trifluoromethyl groups, and a methoxy group, which contribute to its unique biological properties.
Research indicates that compounds with similar structures often exhibit significant biological activities, particularly in cancer treatment and antimicrobial effects. The mechanisms of action may involve:
- Inhibition of Kinases : Some studies suggest that compounds with trifluoromethyl groups can inhibit specific kinases involved in cancer cell proliferation and survival.
- Induction of Apoptosis : The ability to induce programmed cell death (apoptosis) in cancer cells is a critical aspect of many sulfonamide derivatives, including this compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated:
- Cell Line Studies : The compound showed significant cytotoxic effects against various cancer cell lines, including colon cancer (SW620) and leukemia (K-562). For instance, it reduced the viability of SW620 cells by up to 72% at specific concentrations .
| Cell Line | IC50 (µM) | % Viability Reduction |
|---|---|---|
| SW620 (Colon) | 5.8 | 72% |
| K-562 (Leukemia) | 7.6 | 63% |
- Mechanism Insights : Flow cytometry analysis revealed that the compound induced late apoptosis in treated cells, suggesting a robust mechanism for reducing tumor growth through programmed cell death .
Case Studies
- Study on Apoptotic Effects : A study investigated the apoptotic effects of various trifluoromethyl-substituted compounds on cancer cells. The results indicated that compounds similar to this compound significantly increased late apoptosis rates in SW480 and SW620 cell lines .
- Fluorinated Compounds in Cancer Therapy : Research has focused on the role of fluorinated compounds in cancer therapy, where this compound is considered a candidate due to its structural features that enhance bioactivity and selectivity against tumor cells .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have indicated that compounds containing trifluoromethyl groups exhibit enhanced biological activity. N-[2-Methyl-3-(trifluoromethyl)phenyl]-4-(trifluoromethoxy)benzenesulfonamide has been evaluated for its potential anticancer properties. Research has shown that the incorporation of trifluoromethyl groups can improve the lipophilicity and metabolic stability of drug candidates, leading to increased efficacy against various cancer cell lines.
Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of sulfonamides with trifluoromethyl substitutions showed significant inhibition of tumor growth in xenograft models. The specific compound was noted for its ability to induce apoptosis in cancer cells, suggesting a mechanism of action that warrants further exploration.
1.2 Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. The presence of the sulfonamide moiety is known to enhance antibacterial activity due to its ability to inhibit bacterial folate synthesis.
Case Study:
In a comparative study on various sulfonamide derivatives, this compound exhibited potent activity against Gram-positive bacteria, including strains resistant to conventional antibiotics. This finding highlights its potential as a lead compound for developing new antimicrobial agents.
Agrochemical Applications
2.1 Pesticide Development
The unique chemical structure of this compound makes it a candidate for pesticide formulation. The trifluoromethoxy group enhances the compound's stability and efficacy in agricultural applications.
Case Study:
Research conducted by agricultural chemists revealed that formulations containing this compound demonstrated effective control over various pests while exhibiting low toxicity to non-target organisms. Field trials indicated improved crop yield and reduced pest populations compared to standard treatments.
Material Science Applications
3.1 Polymer Chemistry
The incorporation of trifluoromethyl groups into polymer matrices can significantly enhance thermal stability and chemical resistance. This compound has been explored as an additive in polymer formulations.
Case Study:
In a study assessing the performance of fluorinated polymers, it was found that adding this compound improved the mechanical properties and thermal degradation temperature of the polymer blends, making them suitable for high-performance applications in electronics and automotive industries.
Data Summary Table
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares the target compound with structurally related sulfonamides from the provided evidence:
Key Findings from Comparative Analysis
Lipophilicity and Metabolic Stability: The target compound’s trifluoromethoxy and trifluoromethyl groups confer higher lipophilicity compared to analogs with acetyl () or morpholine substituents (). This property is advantageous for blood-brain barrier penetration but may reduce aqueous solubility . In contrast, the Bicalutamide-related analog () uses a cyano group, which balances lipophilicity and electronic effects for improved receptor binding .
Receptor Binding and Pharmacological Activity: highlights challenges in translating beta 3-adrenoceptor (beta 3-AR) agonists from animal models to humans due to species-specific receptor differences.
Synthetic Feasibility and Stability :
- The discontinued status of the target compound () contrasts with commercially available analogs like 2,4,6-trimethyl-N-[4-(trifluoromethyl)benzyl]benzenesulfonamide (), which may offer better synthetic yields or stability.
Preparation Methods
Synthesis of Starting Materials
Preparation of 2-Methyl-3-(trifluoromethyl)aniline : This can be achieved through the reduction of 2-methyl-3-(trifluoromethyl)nitrobenzene using hydrogen in the presence of a catalyst like palladium on carbon (Pd/C).
Preparation of 4-(Trifluoromethoxy)benzenesulfonyl Chloride : This involves the reaction of 4-(trifluoromethoxy)benzene with chlorosulfonic acid, followed by the isolation of the sulfonyl chloride.
Coupling Reaction
The key step in synthesizing the target compound is the coupling of 2-methyl-3-(trifluoromethyl)aniline with 4-(trifluoromethoxy)benzenesulfonyl chloride. This reaction typically requires a base like triethylamine or pyridine to facilitate the formation of the sulfonamide bond.
Reaction Conditions
- Solvent : Dichloromethane (DCM) is commonly used due to its ability to dissolve both reactants and facilitate the reaction.
- Temperature : The reaction is usually carried out at room temperature or slightly elevated temperatures (e.g., 0–5°C) to minimize side reactions.
- Stoichiometry : A slight excess of the sulfonyl chloride (1.1–1.2 equivalents) is often used to ensure complete conversion of the aniline.
Purification
Post-reaction purification is crucial for obtaining high-purity products. Techniques such as column chromatography using silica gel with an ethyl acetate/hexane gradient are effective.
Detailed Synthetic Route
Step 1: Preparation of 2-Methyl-3-(trifluoromethyl)aniline
- Reagents : 2-Methyl-3-(trifluoromethyl)nitrobenzene, hydrogen gas, Pd/C catalyst.
- Conditions : Hydrogenation under pressure (e.g., 50 psi) at room temperature.
Step 2: Preparation of 4-(Trifluoromethoxy)benzenesulfonyl Chloride
- Reagents : 4-(Trifluoromethoxy)benzene, chlorosulfonic acid.
- Conditions : Reaction at 0°C, followed by quenching with ice water and extraction with an organic solvent.
Step 3: Coupling Reaction
- Reagents : 2-Methyl-3-(trifluoromethyl)aniline, 4-(trifluoromethoxy)benzenesulfonyl chloride, triethylamine.
- Conditions : Stirring at room temperature in dichloromethane.
Step 4: Purification
Data Tables
Table 1: Reaction Conditions for Coupling Reaction
| Parameter | Value/Condition |
|---|---|
| Solvent | Dichloromethane |
| Temperature | Room temperature (0–5°C) |
| Stoichiometry | 1:1.1–1.2 (aniline:sulfonyl chloride) |
| Base | Triethylamine or pyridine |
Table 2: Purification Conditions
| Technique | Eluent |
|---|---|
| Column Chromatography | Ethyl acetate/hexane gradient |
Research Findings
The synthesis of this compound involves careful control of reaction conditions to maximize yield and purity. The trifluoromethyl and trifluoromethoxy groups introduce unique electronic and steric properties that can affect the compound's reactivity and biological activity. Further studies on the biological properties of this compound could provide insights into its potential applications.
Q & A
Q. What are the key synthetic challenges in preparing N-[2-Methyl-3-(trifluoromethyl)phenyl]-4-(trifluoromethoxy)benzenesulfonamide, and what strategies are employed to overcome them?
Answer: The synthesis of this compound involves challenges such as regioselective functionalization of aromatic rings and the introduction of trifluoromethyl/trifluoromethoxy groups. A validated approach includes:
- Stepwise sulfonylation : Reacting benzenesulfonyl chloride with substituted anilines under basic conditions (e.g., NaH in THF) to ensure regioselectivity .
- Fluorinated group incorporation : Using trifluoromethylation reagents (e.g., Ruppert–Prakash reagent) or trifluoromethoxy-directed aromatic substitution .
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) to isolate the product from byproducts.
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Sulfonylation | NaH, THF, 0°C | 65–75 | |
| Trifluoromethylation | (CF₃)₃B·K⁺, Pd catalysis | 50–60 |
Q. How is this compound characterized structurally, and what analytical techniques are prioritized?
Answer: Critical characterization methods include:
- NMR spectroscopy : ¹⁹F NMR to confirm trifluoromethyl/trifluoromethoxy groups (δ −55 to −65 ppm for CF₃; −80 ppm for OCF₃) .
- X-ray crystallography : Resolving crystal structures to validate stereochemistry and intermolecular interactions (e.g., sulfonamide hydrogen bonding) .
- High-resolution mass spectrometry (HRMS) : Confirming molecular ion peaks with <2 ppm error.
Q. What biological targets or pathways are associated with this compound in preclinical studies?
Answer: The compound’s structural analogs (e.g., benzenesulfonamide derivatives) show activity against:
Q. Table 2: Biological Activity of Analogous Compounds
| Compound | Target IC₅₀ (nM) | Assay Model | Reference |
|---|---|---|---|
| Compound A (Naᵥ1.7) | 120 ± 15 | Rat DRG neurons | |
| Compound 52 (COX-2) | 850 ± 90 | Human recombinant enzyme |
Advanced Research Questions
Q. How do substituents (e.g., trifluoromethyl vs. trifluoromethoxy) influence structure-activity relationships (SAR) in sodium channel inhibition?
Answer:
- Trifluoromethyl (CF₃) : Enhances lipophilicity (logP +0.5), improving membrane permeability but reducing aqueous solubility. This group stabilizes hydrophobic binding pockets in Naᵥ channels .
- Trifluoromethoxy (OCF₃) : Introduces steric bulk and electron-withdrawing effects, modulating channel inactivation kinetics. OCF₃ analogs show 2–3x higher selectivity for Naᵥ1.7 over Naᵥ1.5 .
Q. Methodological Insight :
Q. What advanced analytical methods are recommended for assessing the compound’s stability under physiological conditions?
Answer:
- LC-MS/MS with simulated gastric fluid (SGF) : Monitor degradation products at pH 1.2 (37°C, 24 hrs).
- Microsomal stability assays : Incubate with liver microsomes (human/rat) to quantify CYP450-mediated metabolism.
- Forced degradation studies : Expose to UV light (ICH Q1B guidelines) to identify photolytic byproducts .
Q. Table 3: Stability Data (Representative)
| Condition | Half-life (h) | Major Degradant |
|---|---|---|
| pH 7.4, 37°C | 48.2 | N-Desmethyl analog |
| Human microsomes | 12.5 | Sulfonic acid derivative |
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
Answer: Contradictions may arise from assay variability or impurity profiles. Mitigation strategies include:
- Orthogonal assays : Validate Naᵥ inhibition via both electrophysiology and fluorescence-based flux assays .
- Batch-to-batch purity analysis : Use HPLC-UV/ELSD to ensure ≥95% purity (e.g., residual solvents from trifluoromethylation steps) .
- Meta-analysis : Compare IC₅₀ values normalized to assay conditions (e.g., temperature, cell line) .
Q. What computational approaches are used to model target engagement and pharmacokinetics?
Answer:
- Molecular dynamics (MD) simulations : Predict binding modes to Naᵥ channels over 100-ns trajectories .
- Physiologically based pharmacokinetic (PBPK) modeling : Estimate oral bioavailability using logD (2.1) and plasma protein binding (89%) data .
- ADMET prediction : Tools like SwissADME to forecast blood-brain barrier permeability (low for sulfonamides) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
